2-[3-[[4-[(2,2-difluoro-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-5-fluoropyrimidin-2-yl]amino]phenoxy]-N-methylacetamide
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Overview
Description
R-343 is a small molecule drug that functions as an immunoglobulin E inhibitor and spleen tyrosine kinase inhibitor. It has been primarily studied for its potential therapeutic applications in treating allergic asthma and non-small cell lung cancer .
Preparation Methods
The preparation of R-343 involves several synthetic routes and reaction conditions. The specific details of its synthesis are proprietary and not widely published. general methods for preparing organometallic compounds, such as the reaction of a metal with an organic halide in an inert atmosphere, may be applicable . Industrial production methods would likely involve large-scale synthesis under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
R-343 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from R-343, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in R-343 with another atom or group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
R-343 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of immunoglobulin E inhibitors and spleen tyrosine kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
R-343 exerts its effects by inhibiting the activity of immunoglobulin E and spleen tyrosine kinase. These molecular targets are involved in the signaling pathways that mediate inflammatory responses and immune cell activation. By inhibiting these targets, R-343 can reduce inflammation and modulate immune responses, providing therapeutic benefits in conditions like allergic asthma and non-small cell lung cancer .
Comparison with Similar Compounds
R-343 is unique in its dual inhibition of immunoglobulin E and spleen tyrosine kinase. Similar compounds include:
Fostamatinib: Another spleen tyrosine kinase inhibitor used for treating autoimmune diseases.
Entospletinib: A selective spleen tyrosine kinase inhibitor studied for its potential in treating hematologic malignancies.
Cerdulatinib: A dual spleen tyrosine kinase and janus kinase inhibitor with applications in treating lymphomas.
These compounds share similar mechanisms of action but differ in their specific molecular targets and therapeutic applications, highlighting the uniqueness of R-343 in its dual inhibition properties .
Properties
CAS No. |
575484-78-5 |
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Molecular Formula |
C21H17F3N6O4 |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
2-[3-[[4-[(2,2-difluoro-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-5-fluoropyrimidin-2-yl]amino]phenoxy]-N-methylacetamide |
InChI |
InChI=1S/C21H17F3N6O4/c1-25-17(31)10-33-13-4-2-3-11(7-13)28-20-26-9-14(22)18(30-20)27-12-5-6-16-15(8-12)29-19(32)21(23,24)34-16/h2-9H,10H2,1H3,(H,25,31)(H,29,32)(H2,26,27,28,30) |
InChI Key |
MOXXQFNQDDSJHT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC1=CC=CC(=C1)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(C(=O)N4)(F)F)F |
Origin of Product |
United States |
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